Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-
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Overview
Description
Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-: is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyethyl group and an ethanone group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- typically involves the reaction of 2-acetylpyridine with ethylene oxide in the presence of a base. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-acetylpyridine and ethylene oxide
Catalyst: Sodium hydroxide
Solvent: Anhydrous ethanol
Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Acetylpyridine: A simpler derivative of pyridine with an acetyl group.
4-Acetylpyridine: Another derivative with the acetyl group at a different position on the pyridine ring.
2-Hydroxyethylpyridine: A compound with a hydroxyethyl group attached to the pyridine ring.
Comparison:
- Compared to 2-acetylpyridine and 4-acetylpyridine, it has additional functional groups that enhance its reactivity and potential applications.
- The hydroxyethyl group in Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- allows for more diverse chemical reactions and interactions with biological targets compared to 2-hydroxyethylpyridine.
Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-: is unique due to the presence of both a hydroxyethyl group and an ethanone group on the pyridine ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[2-(1-hydroxyethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-4-10-9(5-8)7(2)12/h3-5,7,12H,1-2H3 |
InChI Key |
FJUXGFXRAZZUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
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